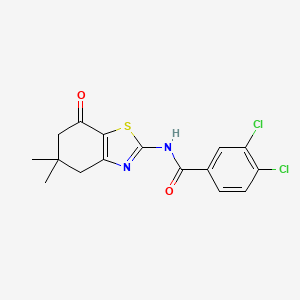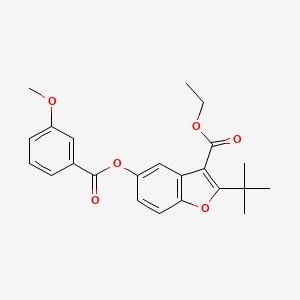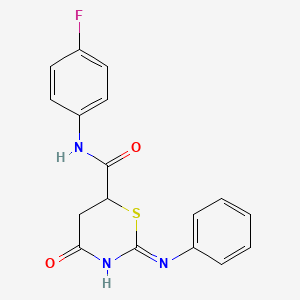![molecular formula C18H18N2O2 B11603823 (2E)-2-{2-[4-(benzyloxy)phenyl]hydrazinylidene}cyclopentanone](/img/structure/B11603823.png)
(2E)-2-{2-[4-(benzyloxy)phenyl]hydrazinylidene}cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-{2-[4-(benzyloxy)phenyl]hydrazinylidene}cyclopentanone is an organic compound that features a cyclopentanone core with a hydrazinylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{2-[4-(benzyloxy)phenyl]hydrazinylidene}cyclopentanone typically involves the condensation of cyclopentanone with 4-(benzyloxy)phenylhydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-{2-[4-(benzyloxy)phenyl]hydrazinylidene}cyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(2E)-2-{2-[4-(benzyloxy)phenyl]hydrazinylidene}cyclopentanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (2E)-2-{2-[4-(benzyloxy)phenyl]hydrazinylidene}cyclopentanone involves its interaction with molecular targets, such as enzymes or receptors. The hydrazinylidene group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The aromatic ring may also participate in π-π interactions, further modulating its effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-{2-[4-(methoxy)phenyl]hydrazinylidene}cyclopentanone
- (2E)-2-{2-[4-(ethoxy)phenyl]hydrazinylidene}cyclopentanone
- (2E)-2-{2-[4-(propoxy)phenyl]hydrazinylidene}cyclopentanone
Uniqueness
(2E)-2-{2-[4-(benzyloxy)phenyl]hydrazinylidene}cyclopentanone is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its biological activity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C18H18N2O2 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(2E)-2-[(4-phenylmethoxyphenyl)hydrazinylidene]cyclopentan-1-one |
InChI |
InChI=1S/C18H18N2O2/c21-18-8-4-7-17(18)20-19-15-9-11-16(12-10-15)22-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,19H,4,7-8,13H2/b20-17+ |
Clave InChI |
PZDUIOPDWHBIJJ-LVZFUZTISA-N |
SMILES isomérico |
C1C/C(=N\NC2=CC=C(C=C2)OCC3=CC=CC=C3)/C(=O)C1 |
SMILES canónico |
C1CC(=NNC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)acetamide](/img/structure/B11603752.png)

![(7Z)-3-(3-fluorophenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603765.png)
![3-[1-(2,4-dimethoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11603782.png)


![5'-Tert-butyl 3'-ethyl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11603801.png)
![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11603802.png)

![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11603806.png)
![2,5-bis(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11603807.png)
![Ethyl 2-[4-(3,4-dimethylisoxazol-5-ylsulfamoyl)anilino]-3,3,3-trifluoro-2-propionamidopropionate](/img/structure/B11603815.png)
![7-benzyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11603825.png)
![N-carbamoyl-4-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B11603829.png)